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Disclaimer: Direct experimental data on amfetaminil-induced psychosis in animal models is

scarce in the available scientific literature. Amfetaminil (N-acetyl-amphetamine) is a prodrug of

amphetamine, meaning it is metabolized into amphetamine in the body. Therefore, the

psychotic effects of amfetaminil are mediated by amphetamine. The following application

notes and protocols are based on the well-established amphetamine-induced psychosis model

in rodents. Researchers planning to study amfetaminil should conduct preliminary

pharmacokinetic studies to determine the appropriate dosage and administration schedule that

results in brain amphetamine concentrations comparable to those in the models described

below.

Introduction
Amfetaminil serves as a valuable tool for inducing a psychosis-like state in laboratory animals,

providing a model to study the neurobiological underpinnings of psychosis and to screen

potential antipsychotic drugs. The model is primarily based on the hyper-dopaminergic theory

of schizophrenia, as amphetamine increases synaptic dopamine levels. This model is

particularly useful for investigating the positive symptoms of schizophrenia, such as

hyperactivity and stereotyped behaviors.
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The administration of amfetaminil, through its conversion to amphetamine, leads to a

significant increase in extracellular dopamine in the brain. This occurs through several

mechanisms:

Inhibition of Dopamine Transporter (DAT): Amphetamine competitively inhibits the reuptake

of dopamine from the synaptic cleft.

Vesicular Monoamine Transporter 2 (VMAT2) Inhibition: It disrupts the storage of dopamine

in synaptic vesicles, leading to increased cytosolic dopamine.

Reverse Transport of Dopamine: Amphetamine can cause the dopamine transporter to work

in reverse, actively transporting dopamine out of the presynaptic neuron and into the

synapse.

This surge in synaptic dopamine, particularly in the mesolimbic and nigrostriatal pathways, is

believed to underlie the psychosis-like behaviors observed in animal models.

Experimental Protocols
I. Animal Subjects

Species: Male Sprague-Dawley or Wistar rats are commonly used.

Age/Weight: Young adult rats (8-10 weeks old, 250-350g) are typical subjects.

Housing: Animals should be housed in a controlled environment with a 12-hour light/dark

cycle and ad libitum access to food and water.

II. Drug Preparation and Administration (Based on
Amphetamine)

Drug: d-amphetamine sulfate

Vehicle: 0.9% sterile saline

Route of Administration: Intraperitoneal (i.p.) injection is most common.

Protocols:
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Acute Model: A single injection of d-amphetamine (0.5-5.0 mg/kg, i.p.) is administered to

induce immediate behavioral changes. Lower doses (0.5-1.0 mg/kg) typically induce

hyperlocomotion, while higher doses (2.0-5.0 mg/kg) lead to stereotyped behaviors and

deficits in prepulse inhibition (PPI)[1].

Chronic/Sensitization Model: This model is used to study the long-term neuroadaptations

associated with psychosis.

Escalating Dose Regimen: Rats receive daily or intermittent injections of d-

amphetamine with increasing doses over several days or weeks (e.g., starting at 1

mg/kg and escalating to 8 mg/kg over 6 days)[2]. This is followed by a withdrawal period

before behavioral testing.

Repeated Fixed Dose Regimen: Animals are administered a fixed dose of d-

amphetamine (e.g., 1.5 mg/kg, i.p.) daily for several days[3].

III. Behavioral Assays
This test assesses hyperactivity, a common symptom of psychosis.

Apparatus: A square arena (e.g., 40 x 40 x 35 cm) with a video tracking system.

Procedure:

Habituate the rat to the testing room for at least 60 minutes.

Place the rat in the open field arena for a 60-minute habituation period.

Administer d-amphetamine or vehicle.

Immediately return the rat to the arena and record its activity for 60-120 minutes.

Parameters Measured:

Total distance traveled

Time spent in the center vs. periphery of the arena
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Rearing frequency

This assay measures repetitive, purposeless movements, analogous to some psychotic

behaviors.

Procedure:

Following d-amphetamine administration (typically higher doses, 2.0-5.0 mg/kg), place the

rat in a clear observation cage.

Observe and score the intensity of stereotyped behaviors at regular intervals (e.g., every

10 minutes for 90 minutes).

Scoring (Example Rating Scale):

0: Asleep or stationary

1: Active, but not stereotyped

2: Increased locomotor activity with some repetitive movements

3: Stereotyped movements of the head and limbs (e.g., sniffing, gnawing)

4: Continuous, intense stereotyped behaviors

PPI is a measure of sensorimotor gating, which is often deficient in individuals with

schizophrenia.

Apparatus: A startle chamber with a speaker to deliver acoustic stimuli and a sensor to

measure the startle response.

Procedure:

Place the rat in the startle chamber and allow a 5-minute acclimation period with

background white noise (e.g., 65-70 dB).

The session consists of multiple trial types presented in a pseudorandom order:
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Pulse-alone trials: A loud startling stimulus (e.g., 120 dB for 40 ms).

Prepulse + pulse trials: A weaker, non-startling prepulse (e.g., 74-90 dB for 20 ms)

precedes the pulse by a short interval (e.g., 100 ms).

No-stimulus trials: Only background noise.

The startle response (whole-body flinch) is measured for each trial.

Calculation:

% PPI = 100 - [ (Startle amplitude on prepulse + pulse trials) / (Startle amplitude on pulse-

alone trials) ] * 100

IV. Neurochemical Analysis
Technique: In vivo microdialysis is a common method to measure extracellular

neurotransmitter levels in awake, freely moving animals.

Procedure:

Surgically implant a microdialysis probe into a brain region of interest (e.g., nucleus

accumbens, striatum).

After a recovery period, perfuse the probe with artificial cerebrospinal fluid.

Collect dialysate samples at regular intervals before and after d-amphetamine

administration.

Analyze dopamine and other monoamine concentrations in the dialysate using high-

performance liquid chromatography with electrochemical detection (HPLC-ECD).

Data Presentation
The following tables provide examples of how quantitative data from these experiments can be

structured. The values are illustrative and will vary based on specific experimental conditions.

Table 1: Effect of Acute d-Amphetamine on Locomotor Activity
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Treatment Group Dose (mg/kg, i.p.)
Total Distance Traveled
(cm) (Mean ± SEM)

Vehicle 0 1500 ± 250

d-Amphetamine 1.0 4500 ± 500

d-Amphetamine 2.5 6000 ± 650

d-Amphetamine 5.0 5200 ± 600

p < 0.05 compared to vehicle

Table 2: Stereotypy Scores Following Acute d-Amphetamine Administration

Time Post-Injection (min)
Vehicle (Mean Score ±
SEM)

d-Amphetamine (5.0
mg/kg) (Mean Score ±
SEM)

10 0.5 ± 0.2 1.5 ± 0.3

30 0.6 ± 0.2 3.2 ± 0.4

60 0.5 ± 0.1 3.8 ± 0.3

90 0.4 ± 0.1 2.5 ± 0.4

*p < 0.05 compared to vehicle

at the same time point

Table 3: Prepulse Inhibition Disruption by d-Amphetamine

Treatment Group Dose (mg/kg, i.p.) % PPI (Mean ± SEM)

Vehicle 0 65 ± 5

d-Amphetamine 2.0 40 ± 6

d-Amphetamine 5.0 25 ± 7

*p < 0.05 compared to vehicle
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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